molecular formula C14H19NO3 B6974166 3-Methoxypropyl 6-cyclopropyl-2-methylpyridine-3-carboxylate

3-Methoxypropyl 6-cyclopropyl-2-methylpyridine-3-carboxylate

Cat. No.: B6974166
M. Wt: 249.30 g/mol
InChI Key: RTGUGHBBLZVRNO-UHFFFAOYSA-N
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Description

3-Methoxypropyl 6-cyclopropyl-2-methylpyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine carboxylates. This compound is characterized by the presence of a methoxypropyl group, a cyclopropyl group, and a methyl group attached to a pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxypropyl 6-cyclopropyl-2-methylpyridine-3-carboxylate typically involves the esterification of 6-cyclopropyl-2-methylpyridine-3-carboxylic acid with 3-methoxypropanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methoxypropyl 6-cyclopropyl-2-methylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives of the pyridine ring.

Scientific Research Applications

3-Methoxypropyl 6-cyclopropyl-2-methylpyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methoxypropyl 6-cyclopropyl-2-methylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylpyridine-3-carboxamide
  • 2-Methylpyridine-5-carboxamide
  • 3-Methoxypropyl 6-cyclopropyl-2-methylpyridine-3-carboxylate

Uniqueness

This compound is unique due to the presence of the methoxypropyl and cyclopropyl groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

3-methoxypropyl 6-cyclopropyl-2-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10-12(14(16)18-9-3-8-17-2)6-7-13(15-10)11-4-5-11/h6-7,11H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGUGHBBLZVRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2CC2)C(=O)OCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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